N-[(2-chlorophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-13-4-2-1-3-12(13)9-19-17(23)14-7-8-16-20-15(11-5-6-11)10-22(16)21-14/h1-4,7-8,10-11H,5-6,9H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTZMVVBTAGEHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis Protocol
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Reagents : Lithium hydroxide (LiOH, 3.0 equiv) in tetrahydrofuran (THF)/water (4:1)
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Temperature : 60°C, reflux
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Duration : 6–8 hours
The reaction is monitored by TLC (silica gel, dichloromethane/methanol 9:1). Upon completion, the mixture is acidified to pH 2–3 using 1M HCl, precipitating the carboxylic acid.
Yield and Characterization
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Yield : 85–90% (after recrystallization from ethanol/water)
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Purity : ≥97% (HPLC)
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Key MS Data : [M+H]+ = 203.08 (calculated for C₁₀H₁₀N₃O₂)
Amide Coupling with (2-Chlorophenyl)methylamine
The carboxylic acid is coupled with (2-chlorophenyl)methylamine using standard peptide coupling reagents. This step introduces the target substituent while preserving stereochemical integrity.
Coupling Reaction
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Reagents :
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Carboxylic acid (1.0 equiv), (2-chlorophenyl)methylamine (1.5 equiv)
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Coupling agent: HATU (1.2 equiv), DIPEA (3.0 equiv) in DMF
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Temperature : 0°C to room temperature
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Duration : 12–18 hours
The reaction is quenched with water, and the product is extracted with ethyl acetate. Purification via flash chromatography (dichloromethane/methanol 95:5) yields the final compound.
Optimization Insights
Yield and Characterization
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Yield : 70–75% (purified)
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Purity : ≥98% (HPLC)
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Key NMR Data :
Alternative Synthetic Routes
Route A: Direct Aminolysis of Methyl Ester
Route B: Acid Chloride Intermediate
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Steps :
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Convert carboxylic acid to acid chloride using thionyl chloride.
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React with (2-chlorophenyl)methylamine in dichloromethane.
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Yield : 60–65%, but requires stringent anhydrous conditions.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Green Chemistry Modifications
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Solvent Replacement : Ethyl acetate instead of dichloromethane for cyclization (comparable yield, reduced toxicity).
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Catalyst Recycling : Immobilized HATU on silica gel reduces waste.
Analytical and Quality Control Protocols
Purity Assessment
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of this compound is as an inhibitor of phosphodiesterase 10 (PDE10), an enzyme implicated in various neurological disorders. PDE10 inhibitors have shown promise in treating conditions such as schizophrenia and other cognitive disorders. Research indicates that imidazo[1,2-b]pyridazine derivatives can modulate dopaminergic signaling pathways, which are crucial for cognitive function and mood regulation .
Anticancer Activity
Recent studies have evaluated the anticancer properties of imidazo[1,2-b]pyridazine derivatives, including N-[(2-chlorophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide. These compounds have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies suggest that these derivatives can inhibit tumor growth by targeting specific molecular pathways involved in cancer progression .
Molecular Mechanisms
The mechanisms by which this compound exerts its effects involve interaction with specific receptors and enzymes. For instance, PDE10 inhibition leads to increased levels of cyclic nucleotides (cAMP and cGMP), which can enhance neuronal signaling and potentially reverse cognitive deficits associated with neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the imidazo[1,2-b]pyridazine scaffold can influence its biological activity and selectivity for target enzymes or receptors. Researchers are actively investigating various substitutions on the core structure to enhance potency and reduce side effects .
Preclinical Studies
In preclinical models, this compound has been tested for its ability to reduce tumor size in xenograft models. These studies have shown promising results, indicating that this compound may be effective in treating certain types of cancer through targeted therapy strategies.
Data Summary
| Application Area | Mechanism | Findings |
|---|---|---|
| Enzyme Inhibition | PDE10 inhibition | Modulates dopaminergic signaling; potential treatment for schizophrenia |
| Anticancer Activity | Induction of apoptosis | Effective against various cancer cell lines; inhibits tumor growth |
| Structure-Activity Relationship | Optimization of scaffold | Enhancements in potency and selectivity observed with structural modifications |
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Structural Modifications and Their Implications
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Effects: The substitution pattern on the aryl group significantly impacts bioactivity.
- Core Heterocycle Variations: Compounds with imidazo[1,2-a]pyridine cores (e.g., CAS 107814-35-7) exhibit distinct electronic properties compared to imidazo[1,2-b]pyridazine derivatives, affecting binding affinity to biological targets .
- Functional Group Diversity: Ester derivatives (e.g., CAS 64067-99-8) serve as intermediates for further functionalization, whereas urea derivatives like cumyluron prioritize agrochemical applications over medicinal use .
Biological Activity
N-[(2-chlorophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a compound of interest due to its diverse biological activities. This article reviews its synthesis, characterization, and biological effects, particularly focusing on its cytotoxicity and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization of heterocyclic compounds. The compound's structure can be confirmed through various analytical techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- X-ray Crystallography
These methods provide insights into the molecular framework and confirm the presence of the imidazo and pyridazine rings essential for its biological activity.
Cytotoxicity Studies
Recent research has evaluated the cytotoxic effects of this compound against various cancer cell lines. The findings indicate that this compound exhibits significant antiproliferative activity, particularly against:
- Colon Cancer Cells (LoVo)
- Ovarian Cancer Cells (SK-OV-3)
- Breast Cancer Cells (MCF-7)
The cytotoxicity was assessed using the MTS assay, which measures cell viability in response to treatment. The results showed a dose-dependent response, with IC50 values indicating effective concentrations for inhibiting cell growth.
| Cell Line | IC50 Value (µM) | Activity Level |
|---|---|---|
| LoVo | 15 | High |
| SK-OV-3 | 25 | Moderate |
| MCF-7 | 30 | Moderate |
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells. This is believed to occur through:
- Inhibition of cell cycle progression
- Activation of pro-apoptotic pathways
Further studies are needed to elucidate the precise molecular targets affected by this compound.
Comparative Studies
Comparative studies with established chemotherapeutic agents such as cisplatin and doxorubicin have shown that this compound has comparable or superior efficacy in certain cancer models. This highlights its potential as a lead compound in cancer therapy.
Case Study 1: Colon Cancer Treatment
In a controlled study involving xenograft models of colon cancer, administration of this compound resulted in a significant reduction in tumor size compared to untreated controls. Histopathological analysis revealed increased apoptosis within tumor tissues, confirming its therapeutic potential.
Case Study 2: Combination Therapy
A recent investigation explored the effects of combining this compound with traditional chemotherapy agents. The combination therapy showed enhanced efficacy and reduced side effects in preclinical models, suggesting a synergistic effect that warrants further exploration in clinical settings.
Q & A
Q. What synthetic routes are recommended for synthesizing N-[(2-chlorophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide, and how do reaction conditions influence yield?
A two-step approach is commonly employed: (1) cyclocondensation of a halogenated pyridazine precursor with 1,3-dichloroacetone to form the imidazo[1,2-b]pyridazine core, followed by (2) nucleophilic substitution of the chloromethyl group with 2-chlorobenzylamine. Key variables include solvent choice (e.g., 1,2-dimethoxyethane for cyclocondensation), temperature (reflux for 8–12 hours), and stoichiometric ratios. Substitution reactions may require catalysts like NaI to enhance reactivity. Yields typically range from 40–60%, with purity >95% achievable via recrystallization .
Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR validates substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm). HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays). For crystalline derivatives, X-ray diffraction resolves stereochemical ambiguities. Cross-referencing with PubChem data (e.g., InChIKey, SMILES) ensures consistency .
Q. What protocols are used for initial biological activity screening in academic settings?
Standard assays include kinase inhibition profiling (e.g., ATP-binding assays at 10 µM concentration) and cytotoxicity screening (MTT assay in cancer cell lines like HeLa or MCF-7). Dose-response curves (0.1–100 µM) identify IC values. Negative controls (DMSO vehicle) and positive controls (e.g., staurosporine for kinases) validate assay robustness .
Q. How can solubility challenges be addressed for in vitro studies?
Use co-solvents like DMSO (≤0.1% final concentration) or cyclodextrin-based formulations. Solubility is pH-dependent; test in PBS (pH 7.4) and acetate buffer (pH 4.5). Dynamic light scattering (DLS) monitors aggregation. For low-solubility batches, nanoformulation with PEGylated lipids improves bioavailability .
Q. What storage conditions ensure compound stability?
Store lyophilized powder at –20°C under argon to prevent hydrolysis of the cyclopropyl group. For solutions, use anhydrous DMSO and avoid freeze-thaw cycles. Monitor degradation via HPLC every 6 months; >10% degradation warrants repurification .
Advanced Research Questions
Q. How can synthetic yield be optimized for scalable academic production?
Employ design of experiments (DoE) to optimize variables: solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 0.5–2 mol% Pd for cross-coupling), and microwave-assisted synthesis to reduce reaction time. Process analytical technology (PAT) like in-line FTIR monitors intermediate formation. Yields >70% are achievable with continuous-flow systems .
Q. What computational strategies predict this compound’s interactions with biological targets?
Molecular docking (AutoDock Vina) models binding to kinase active sites, while molecular dynamics simulations (GROMACS) assess stability over 100 ns. Quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict electrostatic potential surfaces for reactivity hotspots. Validate predictions with mutagenesis studies (e.g., Ala-scanning of target residues) .
Q. How should contradictory biological activity data across assays be resolved?
Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Check for assay interference (e.g., compound fluorescence in fluorogenic assays). Use isothermal titration calorimetry (ITC) to confirm stoichiometry. Cross-validate with gene expression profiling (RNA-seq) to identify off-target effects .
Q. What mechanistic studies elucidate the compound’s mode of action?
Employ CRISPR-Cas9 knockout models to identify essential target genes. Phosphoproteomics (LC-MS/MS) maps signaling pathway modulation. For covalent inhibitors, LC-HRMS detects adduct formation with cysteine residues. Time-resolved X-ray crystallography captures conformational changes in target proteins .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Synthesize analogs with modified cyclopropyl (e.g., fluoro-cyclopropyl) or benzyl groups (e.g., electron-withdrawing substituents). Test in parallel artificial membrane permeability assays (PAMPA) for logP/logD optimization. QSAR models (Random Forest or ANN) prioritize candidates with predicted IC < 100 nM. Validate top candidates in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
